molecular formula C12H12N2O2 B1351191 6-(4-Methoxyphenoxy)pyridin-3-amine CAS No. 219865-99-3

6-(4-Methoxyphenoxy)pyridin-3-amine

Cat. No. B1351191
M. Wt: 216.24 g/mol
InChI Key: HJLNKGPHCMMHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-Methoxyphenoxy)pyridin-3-amine” is a chemical compound with the CAS Number 219865-99-31. It has a molecular weight of 216.241 and its IUPAC name is 6-(4-methoxyphenoxy)-3-pyridinamine1.



Synthesis Analysis

Unfortunately, there are no specific synthesis methods for “6-(4-Methoxyphenoxy)pyridin-3-amine” available in the search results. However, pyridine derivatives can be synthesized using various methods2. For instance, Grignard reagents can be added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C to afford 2-substituted pyridines2.



Molecular Structure Analysis

The InChI code for “6-(4-Methoxyphenoxy)pyridin-3-amine” is 1S/C12H12N2O2/c1-15-10-3-5-11(6-4-10)16-12-7-2-9(13)8-14-12/h2-8H,13H2,1H31. This code provides a unique representation of the molecule’s structure.



Chemical Reactions Analysis

There are no specific chemical reactions involving “6-(4-Methoxyphenoxy)pyridin-3-amine” available in the search results.



Physical And Chemical Properties Analysis

“6-(4-Methoxyphenoxy)pyridin-3-amine” is a powder at room temperature1. Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.


Scientific Research Applications

1. Copolymerization Catalyst

6-(4-Methoxyphenoxy)pyridin-3-amine derivatives, such as amine-bis(phenolate) chromium(III) chloride complexes, have been utilized as catalysts in copolymerization processes. They are particularly effective in the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates with low molecular weight and narrow dispersities. This suggests their potential use in creating environmentally friendly polymers (Devaine-Pressing, Dawe, & Kozak, 2015).

2. Structural Characterization in Chemistry

The compound's derivatives play a significant role in the study of protonation sites and hydrogen bonding. For instance, the structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide salts provides insights into different molecular conformations and intermolecular hydrogen bonding patterns, crucial for understanding chemical interactions and molecular design (Böck et al., 2021).

3. Synthesis of Complex Molecules

The derivatives of 6-(4-Methoxyphenoxy)pyridin-3-amine are instrumental in synthesizing complex molecular structures. For example, in reactions involving (methoxyphenylcarbene)pentacarbonylchromium(0) with primary amines, which result in the formation of aminophenylcarbene complexes. These reactions are vital in organometallic chemistry and the creation of complex chemical structures (Fischer, Heckl, & Werner, 1971).

4. Coordination Chemistry and Magnetism

6-(4-Methoxyphenoxy)pyridin-3-amine derivatives are used in the synthesis and characterization of metal complexes, particularly in coordination chemistry. They play a crucial role in understanding the structural, electronic, and magnetic properties of these complexes. This is essential for applications in materials science, particularly in developing magnetic materials and molecular electronics (Wu et al., 2004).

5. Photophysical Studies

The compound's derivatives are significant in photophysical studies. For instance, the synthesis of 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine and its metal complexes has contributed to understanding luminescence properties in coordination compounds. This is particularly relevant in the development of new materials for optical and electronic applications (Stetsiuk et al., 2019).

6. Antifungal Research

In biological research, derivatives of 6-(4-Methoxyphenoxy)pyridin-3-amine have been investigated for their antifungal properties. The synthesis of related compounds and their evaluation against various fungi types contribute to the development of new antifungal agents. This has potential implications for agriculture and medicine (Jafar et al., 2017).

Future Directions

There are no specific future directions or applications for “6-(4-Methoxyphenoxy)pyridin-3-amine” available in the search results. However, pyridine derivatives have been studied for their anti-tubercular activity3, suggesting potential future directions in medicinal chemistry.


Relevant Papers
The search results did not provide any specific papers related to “6-(4-Methoxyphenoxy)pyridin-3-amine”. However, there are papers on the synthesis and anti-tubercular activity of pyridine derivatives3, which might be relevant for further study.


properties

IUPAC Name

6-(4-methoxyphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-10-3-5-11(6-4-10)16-12-7-2-9(13)8-14-12/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLNKGPHCMMHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384146
Record name 6-(4-methoxyphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenoxy)pyridin-3-amine

CAS RN

219865-99-3
Record name 6-(4-methoxyphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenoxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxyphenoxy)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(4-Methoxyphenoxy)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(4-Methoxyphenoxy)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(4-Methoxyphenoxy)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-(4-Methoxyphenoxy)pyridin-3-amine

Citations

For This Compound
1
Citations
T Kuramochi, A Kakefuda, H Yamada, I Sato… - Bioorganic & medicinal …, 2004 - Elsevier
The sodium–calcium exchanger (NCX) is known as the transporter that controls the concentration of Ca 2+ in cardiac myocytes. In the setting of heart failure and myocardial ischemia-…
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.